N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide
Overview
Description
N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide is an organic compound with the molecular formula C24H32N2O4 It is characterized by the presence of two methoxyphenyl groups attached to an ethyl chain, which is further connected to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide typically involves the reaction of hexanediamide with 4-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Hexanediamide and 4-methoxyphenyl ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 60-80°C.
Catalyst: A suitable catalyst, such as a Lewis acid, may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways, such as oxidative stress or inflammation.
Comparison with Similar Compounds
N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide can be compared with other similar compounds, such as:
N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide: Similar structure but with a shorter aliphatic chain.
N,N’-bis[2-(4-methoxyphenyl)ethyl]octanediamide: Similar structure but with a longer aliphatic chain.
N,N’-bis[2-(4-methoxyphenyl)ethyl]decanediamide: Similar structure but with an even longer aliphatic chain.
Uniqueness: The uniqueness of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide lies in its specific chain length and the presence of methoxy groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-29-21-11-7-19(8-12-21)15-17-25-23(27)5-3-4-6-24(28)26-18-16-20-9-13-22(30-2)14-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDNGWMVMSHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548434-41-9 | |
Record name | N(1),N(6)-BIS(2-(4-METHOXYPHENYL)ETHYL)HEXANEDIAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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